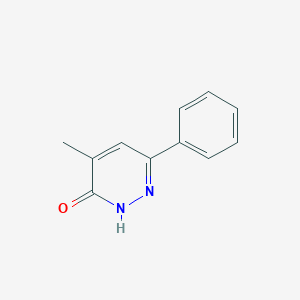
4-Methyl-6-phenylpyridazin-3(2H)-one
Vue d'ensemble
Description
4-Methyl-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Methyl-6-phenylpyridazin-3(2H)-one serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant therapeutic potential, including:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity. Notable reactions include:
- Formation of hydrazones and oximes through reactions with hydrazine hydrate.
- Synthesis of chloro-derivatives using phosphorus oxychloride.
Pharmacological Studies
Research has focused on the pharmacological effects of this compound and its derivatives:
- Anti-inflammatory Activity : Some derivatives have shown efficacy in reducing inflammation, making them candidates for treating inflammatory diseases.
- Analgesic Properties : The compound has been evaluated for pain relief effects, with certain derivatives exhibiting significant analgesic activity .
Table 1: Biological Activities of this compound Derivatives
| Derivative | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 25 | Effective against Gram-positive bacteria |
| Compound B | Anticancer | 15 | Inhibits proliferation of cancer cells |
| Compound C | Anti-inflammatory | 30 | Reduces edema in animal models |
| Compound D | Analgesic | 20 | Comparable to standard analgesics |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a derivative of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that another derivative exhibited cytotoxicity with an IC50 value of 15 µM. This suggests that modifications to the pyridazinone core can enhance its efficacy against specific cancer types.
Propriétés
Numéro CAS |
13300-09-9 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
Clé InChI |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
13300-09-9 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














